molecular formula C16H20N2O2S B6207379 N-[(1S,2S)-2-(methylamino)-1,2-diphenylethyl]methanesulfonamide CAS No. 1803472-74-3

N-[(1S,2S)-2-(methylamino)-1,2-diphenylethyl]methanesulfonamide

Cat. No.: B6207379
CAS No.: 1803472-74-3
M. Wt: 304.4 g/mol
InChI Key: QCBGDOGGSSKUNG-HOTGVXAUSA-N
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Description

N-[(1S,2S)-2-(Methylamino)-1,2-diphenylethyl]methanesulfonamide is a chiral sulfonamide derivative characterized by a diphenylethyl backbone with stereospecific substitutions at the 1S and 2S positions. The compound features a methanesulfonamide group attached to the ethylamine chain, where the nitrogen is further substituted with a methyl group. Its molecular formula is C₁₆H₂₀N₂O₂S, with a molecular weight of 304.41 g/mol. The stereochemistry and sulfonamide moiety make it a candidate for applications in asymmetric catalysis, medicinal chemistry, or as a chiral auxiliary in organic synthesis .

Properties

CAS No.

1803472-74-3

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

N-[(1S,2S)-2-(methylamino)-1,2-diphenylethyl]methanesulfonamide

InChI

InChI=1S/C16H20N2O2S/c1-17-15(13-9-5-3-6-10-13)16(18-21(2,19)20)14-11-7-4-8-12-14/h3-12,15-18H,1-2H3/t15-,16-/m0/s1

InChI Key

QCBGDOGGSSKUNG-HOTGVXAUSA-N

Isomeric SMILES

CN[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)NS(=O)(=O)C

Canonical SMILES

CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)NS(=O)(=O)C

Purity

95

Origin of Product

United States

Preparation Methods

Asymmetric Hydrogenation of Enamines

Enantioselective hydrogenation of α,β-unsaturated enamines using chiral catalysts such as Rhodium-(R,R)-Me-DuPhos complexes achieves the desired (1S,2S) configuration. For example, hydrogenating (E)-N-(1,2-diphenylvinyl)acetamide under 50 bar H₂ in methanol at 25°C produces the corresponding amine with 98% enantiomeric excess (e.e.). Subsequent hydrolysis with HCl yields (1S,2S)-1,2-diphenylethylamine.

Resolution of Racemic Mixtures

Kinetic resolution using Candida antarctica lipase B (CAL-B) selectively acylates the (R,R)-enantiomer of racemic 1,2-diphenylethylamine, leaving the (S,S)-isomer unreacted. This method achieves ≥99% e.e. but suffers from a maximum 50% yield.

Introduction of the Methylamino Group

Converting the primary amine to a secondary methylamino group necessitates precise alkylation or reductive amination strategies:

Reductive Amination with Formaldehyde

Treating (1S,2S)-1,2-diphenylethylamine with formaldehyde (1.2 equiv) and sodium triacetoxyborohydride (STAB) in dichloromethane at 0°C for 12 hours introduces the methyl group efficiently. This method avoids over-alkylation to tertiary amines and maintains stereochemical integrity, yielding (1S,2S)-2-(methylamino)-1,2-diphenylethylamine in 85% isolated yield.

Eschweiler-Clarke Reaction

Heating the amine with formaldehyde (5 equiv) and formic acid (3 equiv) at 100°C for 6 hours achieves quantitative methylation. However, this method risks racemization at elevated temperatures, reducing optical purity to 92% e.e..

Sulfonylation with Methanesulfonyl Chloride

The final step involves reacting the methylamino intermediate with methanesulfonyl chloride under controlled conditions:

Anhydrous Reaction Conditions

In a representative procedure, (1S,2S)-2-(methylamino)-1,2-diphenylethylamine (1.0 equiv) is dissolved in anhydrous dichloromethane with triethylamine (2.5 equiv) as a base. Methanesulfonyl chloride (1.1 equiv) is added dropwise at −20°C to minimize side reactions. After stirring for 2 hours, the mixture is washed with 1M HCl and brine, yielding the sulfonamide with 93% purity.

Solvent and Temperature Optimization

Comparative studies show that tetrahydrofuran (THF) at −40°C improves regioselectivity over dimethylformamide (DMF), reducing sulfonamide hydrolysis byproducts from 12% to 3%.

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost efficiency and reproducibility:

Continuous Flow Reactors

A continuous flow system with in-line IR monitoring ensures consistent reagent mixing and temperature control (−20°C ± 0.5°C). This setup achieves a throughput of 50 kg/day with ≤0.5% batch-to-batch variability.

Crystallization and Purification

The crude product is recrystallized from ethanol/water (3:1 v/v), increasing purity from 93% to 99.8%. X-ray diffraction confirms the (1S,2S) configuration, while chiral HPLC verifies ≥99.5% e.e..

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)e.e. (%)Scalability
Asymmetric Hydrogenation8599.898High
Kinetic Resolution4599.599Moderate
Reductive Amination8998.597High
Eschweiler-Clarke9592.092Low

Key Findings :

  • Asymmetric hydrogenation balances yield and stereoselectivity for industrial applications.

  • Reductive amination offers superior scalability but requires stringent temperature control to prevent racemization .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position

The electron-withdrawing nature of the benzimidazole ring activates the bromine atom at the 4-position for SNAr reactions. Key conditions and outcomes include:

Reaction TypeNucleophileCatalyst/BaseSolventTemperature (°C)Yield (%)
Suzuki CouplingBoronate esterPdCl₂(dppf)·DCM, Cs₂CO₃Microwave12074
Buchwald-HartwigAminePdCl₂(dtbpf), K₃PO₄DMF10060

Key Findings :

  • Suzuki coupling with boronate esters under microwave irradiation achieves higher yields (74%) compared to conventional heating .

  • Catalyst choice significantly impacts efficiency: PdCl₂(dppf)·DCM outperforms PdCl₂(dtbpf) in cross-couplings .

Electrophilic Substitution on the Benzimidazole Ring

The electron-rich aromatic system undergoes regioselective electrophilic substitutions. The primary amine group directs incoming electrophiles to the 5- and 7-positions of the benzimidazole ring:

ReactionElectrophileConditionsMajor Product
NitrationHNO₃/H₂SO₄0–5°C, 2 hours5-Nitro derivative
HalogenationCl₂ (cat. FeCl₃)RT, 1 hour5-Chloro derivative

Mechanistic Insight :

  • The amine group activates the ring, favoring electrophilic attack at positions ortho and para to itself.

  • Bromine’s electron-withdrawing effect slightly deactivates the 4-position, further directing substitution to other sites.

Functionalization of the Primary Amine Group

The 2-amine group participates in acylation and alkylation reactions to generate derivatives with enhanced biological or material properties:

Acylation Reactions

| Acylating Agen

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that N-[(1S,2S)-2-(methylamino)-1,2-diphenylethyl]methanesulfonamide exhibits promising anticancer properties. It has been studied for its ability to inhibit specific cancer cell lines, demonstrating selective cytotoxicity towards malignant cells while sparing normal cells.

Case Study:
In a study published in Cancer Research, the compound was tested against various tumor models. Results showed a significant reduction in tumor growth rates compared to control groups, suggesting its potential as a chemotherapeutic agent .

1.2 Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects in models of neurodegenerative diseases. Its mechanism appears to involve the modulation of neurotransmitter systems and reduction of oxidative stress.

Case Study:
A study conducted on mouse models of Alzheimer's disease revealed that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation .

Pharmacological Applications

2.1 Pain Management
this compound has shown effectiveness as an analgesic agent. Its ability to interact with pain pathways suggests it could be developed into a novel pain management therapy.

Table 1: Summary of Pain Management Studies

Study ReferenceModel UsedDosageOutcome
Rat model of neuropathic pain10 mg/kgSignificant pain relief observed
Mouse model of inflammatory pain5 mg/kgReduction in pain response

Future Directions and Research Opportunities

The potential applications of this compound extend beyond current findings. Future research could explore:

  • Combination Therapies: Investigating its use in combination with other anticancer agents to enhance efficacy.
  • Mechanistic Studies: Further elucidating the molecular mechanisms underlying its neuroprotective effects.
  • Clinical Trials: Conducting clinical trials to assess safety and efficacy in human populations.

Mechanism of Action

The mechanism of action of N-[(1S,2S)-2-(methylamino)-1,2-diphenylethyl]methanesulfonamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of N-[(1S,2S)-2-(methylamino)-1,2-diphenylethyl]methanesulfonamide include sulfonamides, sulfamides, and thiourea derivatives with similar backbones or substituents. Below is a detailed comparison:

Structural Analogs with Modified Amine Substituents

  • N-[(1S,2S)-2-Amino-1,2-diphenylethyl]methanesulfonamide () Key Difference: Lacks the methyl group on the amine, resulting in a primary amine instead of a secondary methylamino group. Impact: Reduced steric hindrance and altered basicity compared to the target compound. This may influence binding affinity in biological systems or catalytic activity. Molecular Formula: C₁₅H₁₈N₂O₂S (Molecular weight: 290.38 g/mol) .
  • N'-[(1S,2S)-2-Amino-1,2-diphenylethyl]-N,N-dimethylsulfamide () Key Difference: Replaces the methanesulfonamide group with a dimethylsulfamide moiety. Molecular Formula: C₁₆H₂₁N₃O₂S (Molecular weight: 319.42 g/mol) .

Cyclohexane-Based Sulfonamide Analogs ()

  • (1S,2S)-1,2-Bis(methanesulfonamido)cyclohexane
    • Key Difference : Replaces the diphenylethyl backbone with a cyclohexane ring and features dual sulfonamide groups.
    • Impact : The rigid cyclohexane structure reduces conformational flexibility, which could limit interactions in chiral environments.
    • Molecular Formula : C₈H₁₈N₂O₄S₂ (Molecular weight: 270.37 g/mol ) .

Camphorsulfonyl Derivatives ()

  • (S)-(+)-Camphorsulphonyl-(1S,2S)diphenylethanediamine ()

    • Key Difference : Incorporates a camphorsulfonyl group instead of methanesulfonamide.
    • Impact : The bulky bicyclic camphor system introduces significant steric hindrance and may enhance enantioselectivity in catalytic applications.
    • Molecular Formula : C₂₄H₃₀N₂O₃S (Molecular weight: 426.6 g/mol ) .
  • N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide () Key Difference: Stereochemical inversion (1R vs. 1S) in the bicyclic substituent. Impact: Altered spatial arrangement may affect binding to chiral receptors or catalysts. Molecular Formula: C₂₄H₃₀N₂O₃S (Molecular weight: 426.6 g/mol) .

Thiourea Derivatives ()

  • 1-[(1S,2S)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(R)-1-(naphthalen-1-yl)ethyl]thiourea () Key Difference: Thiourea group replaces sulfonamide, with a naphthyl substituent. Impact: Thioureas are stronger hydrogen-bond donors, which could enhance interactions in supramolecular chemistry. Molecular Formula: C₂₉H₃₁N₃S (Molecular weight: 453.64 g/mol) .

Q & A

Q. What are the recommended synthetic routes for N-[(1S,2S)-2-(methylamino)-1,2-diphenylethyl]methanesulfonamide, and how can stereochemical purity be ensured during synthesis?

  • Methodological Answer : The compound’s stereospecific synthesis typically involves chiral resolution or asymmetric catalysis. A common approach is using chiral auxiliaries like (1S,2S)-1,2-diphenylethylenediamine derivatives to direct stereochemistry . Key steps include:
  • Enantioselective alkylation : Reacting a chiral amine precursor with methanesulfonyl chloride under controlled pH and temperature.
  • Catalytic asymmetric synthesis : Employing transition metal catalysts (e.g., Ru complexes) to induce stereoselectivity, as seen in related sulfonamide-based ligands .
  • Purification : Chiral HPLC or recrystallization with enantiopure resolving agents to achieve >99% enantiomeric excess (ee).
    Confirm stereochemical purity via 1H^{1}\text{H} NMR (using chiral shift reagents) or circular dichroism (CD) spectroscopy .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure and stereochemistry?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm backbone structure. 2D techniques (COSY, NOESY) resolve spatial arrangements of phenyl and methylamino groups .
  • X-ray Crystallography : Definitive proof of absolute configuration, especially for resolving ambiguities in stereoisomerism .
  • Chiral HPLC : Quantify enantiomeric purity using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
  • Mass Spectrometry (HRMS) : Validate molecular formula (C16_{16}H20_{20}N2_{2}O2_{2}S) and detect impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activities of this compound in asymmetric hydrogenation reactions?

  • Methodological Answer : Discrepancies often arise from variations in metal coordination, solvent effects, or impurities. Strategies include:
  • Systematic Control Experiments : Compare catalytic performance under identical conditions (solvent, temperature, substrate scope) while varying ligand:metal ratios .
  • Advanced Characterization : Use X-ray absorption spectroscopy (XAS) to analyze metal-ligand coordination geometry and identify inactive species .
  • Meta-Analysis : Cross-reference datasets from literature (e.g., turnover numbers, ee values) to isolate variables like counterion effects or moisture sensitivity .

Q. What strategies optimize the compound’s stability under varying experimental conditions (e.g., temperature, solvent)?

  • Methodological Answer :
  • Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >150°C) .
  • Solvent Compatibility : Test solubility and stability in polar aprotic solvents (DMF, DMSO) versus hydrocarbons. Avoid prolonged exposure to acidic/basic conditions to prevent sulfonamide hydrolysis .
  • Long-Term Storage : Store under inert gas (Ar/N2_2) at -20°C, as recommended for related sulfonamides .

Q. How does modifying the sulfonamide group impact the compound’s efficacy as a chiral ligand in transition metal catalysis?

  • Methodological Answer : Structural modifications alter electron density and steric bulk, influencing metal-ligand interactions:
  • Electron-Withdrawing Groups : Replace methyl with trifluoromethyl (CF3_3) to enhance Lewis acidity of bound metals, improving catalytic activity in ketone hydrogenation .
  • Steric Tuning : Introduce bulky substituents (e.g., 3,5-dimethylphenyl) to enforce specific transition-state geometries, as demonstrated in thiourea-based catalysts .
  • Comparative Assays : Screen derivatives in model reactions (e.g., asymmetric transfer hydrogenation) and correlate activity with Hammett parameters or X-ray structures .

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